2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
2-((2-Methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core modified with a 2-methylbenzylthio group at position 2 and a tosyl (p-toluenesulfonyl) group at position 1. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological and synthetic utility, particularly in antimicrobial and receptor-targeting applications .
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)20-12-11-19-18(20)23-13-16-6-4-3-5-15(16)2/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUMGSNHYUXVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazoline derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazoline Derivatives
Key Observations:
- Electron-Withdrawing vs. In contrast, methyl groups (target compound) offer steric bulk without significant electronic perturbation.
- Tosyl Group Impact: The tosyl group in the target compound and its naphthyl analog improves thermal stability and crystallinity compared to non-sulfonylated derivatives (e.g., QFM ).
- Substituent Position : Ortho-substituted analogs (target compound, QFM) may exhibit distinct conformational preferences compared to meta-substituted variants (e.g., ), affecting receptor interactions.
Yield Comparison :
Physicochemical Properties
- Solubility: The target compound’s tosyl group enhances water solubility compared to non-sulfonylated analogs (e.g., QFM ). However, the 2-methylbenzylthio moiety counterbalances this with increased hydrophobicity .
- Crystallinity : Tosylated derivatives (e.g., ) often form stable crystals suitable for X-ray diffraction, aiding structural characterization .
Biological Activity
The compound 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is an organic molecule belonging to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structure and Properties
The chemical structure of 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole |
| Molecular Formula | C18H20N2O2S2 |
| Molecular Weight | 366.49 g/mol |
| Appearance | Yellow crystalline powder |
Synthesis
The synthesis of this compound typically involves a cyclization reaction between 2-methylbenzylthiol and a tosylated imidazole derivative. The reaction is usually performed in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) at elevated temperatures. This method ensures high yields and purity suitable for biological testing.
Antimicrobial Activity
Research indicates that imidazole derivatives can exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarities to active compounds suggest potential antimicrobial efficacy.
Anticancer Properties
Preliminary studies have indicated that imidazole derivatives may also possess anticancer properties. The mechanism of action often involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit cysteine protease enzymes, which are implicated in cancer progression and inflammatory responses .
The biological activity of 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their inhibition or death. The exact molecular targets remain a subject of ongoing research.
Study on Antimicrobial Efficacy
In a comparative study conducted by Jain et al., various imidazole derivatives were evaluated for their antimicrobial activity against pathogenic bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting that 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole could potentially exhibit similar effects due to its structural characteristics .
Investigation of Anticancer Activity
A preclinical study explored the effects of imidazole derivatives on cancer cell lines. The study found that compounds with similar functional groups effectively inhibited cell growth in vitro. This suggests that 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole may also possess anticancer properties worth investigating further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
